![molecular formula C16H19N3O3S B2956207 Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-41-6](/img/structure/B2956207.png)
Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound is a carbamate derivative, containing a thiazole ring and a dimethylphenylamino group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure would likely show the carbamate group (-NHCOO-) linking the ethyl group and the thiazole ring. The dimethylphenylamino group would be attached to the thiazole ring .Chemical Reactions Analysis
Carbamates are known to hydrolyze into amines and carbon dioxide under certain conditions. Thiazoles are relatively stable but can participate in various reactions at the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates tend to be solid at room temperature, and thiazoles are often aromatic and relatively stable .Scientific Research Applications
Antimicrobial Agents
Thiazole derivatives, including Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, have been explored for their potential as antimicrobial agents. They have shown promising activity against multidrug-resistant Gram-positive pathogens . The synthesis of these compounds and their in vitro antimicrobial activity characterization has led to the identification of derivatives with excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus, as well as vancomycin-resistant Enterococcus faecium .
Antifungal Applications
Some thiazole derivatives have demonstrated broad-spectrum antifungal activity. Compounds related to Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate have been effective against drug-resistant Candida strains, with certain esters showing greater activity than fluconazole against Candida auris . This suggests potential applications in developing new antifungal medications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-16(21)19-15-17-12(9-23-15)8-14(20)18-13-7-10(2)5-6-11(13)3/h5-7,9H,4,8H2,1-3H3,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTVHFNVYPNWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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